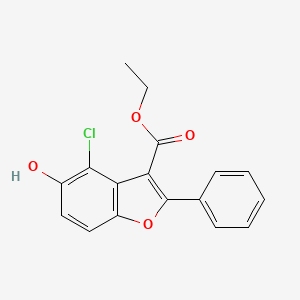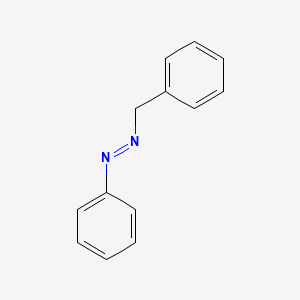
2-(4-chloro-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a chloro-substituted indole ring and a furan-2-ylmethyl group attached to an acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to form the acetamide group.
Attachment of Furan-2-ylmethyl Group: The final step involves the reaction of the acetamide with furan-2-ylmethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the acetamide group.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The furan-2-ylmethyl group may enhance the compound’s binding affinity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the chloro substitution on the indole ring.
2-(4-chloro-1H-indol-1-yl)acetamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)acetamide: Lacks the indole ring entirely.
Uniqueness
The presence of both the chloro-substituted indole ring and the furan-2-ylmethyl group in 2-(4-chloro-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds.
Propiedades
Número CAS |
1144477-36-0 |
|---|---|
Fórmula molecular |
C15H13ClN2O2 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
2-(4-chloroindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-4-1-5-14-12(13)6-7-18(14)10-15(19)17-9-11-3-2-8-20-11/h1-8H,9-10H2,(H,17,19) |
Clave InChI |
KOCOBALHTWZCBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2CC(=O)NCC3=CC=CO3)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)


![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)
